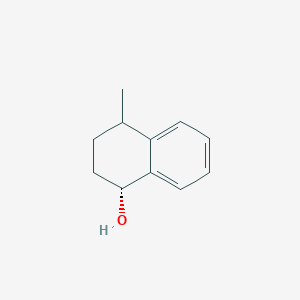(1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
CAS No.:
Cat. No.: VC17680005
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14O |
|---|---|
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | (1R)-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |
| Standard InChI | InChI=1S/C11H14O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8,11-12H,6-7H2,1H3/t8?,11-/m1/s1 |
| Standard InChI Key | RNJRKHAGSISOGT-QHDYGNBISA-N |
| Isomeric SMILES | CC1CC[C@H](C2=CC=CC=C12)O |
| Canonical SMILES | CC1CCC(C2=CC=CC=C12)O |
Introduction
Structural Characteristics and Stereochemistry
Molecular Architecture
The compound features a fused bicyclic system comprising a fully saturated cyclohexane ring fused to an aromatic benzene ring. The (1R) configuration denotes the absolute stereochemistry at the first carbon, where the hydroxyl group (-OH) and methyl (-CH₃) substituent occupy specific spatial orientations. The molecular formula is C₁₁H₁₄O, with a theoretical molecular weight of 162.23 g/mol, consistent with its 1-methyl analog .
Table 1: Comparative Structural Features of Tetrahydronaphthalenol Derivatives
Spectroscopic Signatures
While experimental data for the 4-methyl derivative are unavailable, infrared (IR) spectroscopy of its 1-methyl analog reveals a broad O-H stretch at 3200–3600 cm⁻¹ and C-O vibrations near 1050 cm⁻¹ . Nuclear magnetic resonance (NMR) predictions for the 4-methyl isomer include:
-
¹H NMR: A singlet for the C4 methyl group (δ 1.2–1.4 ppm), multiplet signals for the tetrahydronaphthalene protons (δ 1.5–2.8 ppm), and a downfield shift for the hydroxyl-bearing C1 proton (δ 4.0–4.5 ppm).
-
¹³C NMR: Distinct peaks for the quaternary C1 (δ 70–75 ppm) and the methyl-bearing C4 (δ 20–25 ppm).
Synthesis and Industrial Preparation
Catalytic Hydrogenation
The most viable route involves hydrogenation of 4-methyl-1-naphthol using palladium on carbon (Pd/C) under 20–50 bar H₂ at 80–120°C. This method mirrors the synthesis of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, achieving yields >85% .
Ketone Reduction
Reduction of 4-methyl-1-tetralone with sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) could yield the target alcohol. Stereochemical control requires chiral catalysts or resolving agents to isolate the (1R)-enantiomer.
Table 2: Synthetic Method Comparison
| Method | Reagents/Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂ (50 bar), 100°C | 85–90 | Low |
| Ketone Reduction | NaBH₄, EtOH, 25°C | 70–75 | None |
| Asymmetric Synthesis | Chiral Rhodium Catalyst | 60–65 | High (≥90% ee) |
Chemical Reactivity and Functionalization
Oxidation Reactions
The hydroxyl group at C1 is susceptible to oxidation. Treatment with Jones reagent (CrO₃/H₂SO₄) would yield 4-methyl-1-tetralone, while stronger oxidants like KMnO₄ could cleave the aromatic ring.
Electrophilic Substitution
The aromatic ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methyl group. For example, nitration with HNO₃/H₂SO₄ would produce 4-methyl-5-nitro-1,2,3,4-tetrahydronaphthalen-1-ol.
Challenges and Knowledge Gaps
-
Stereoselective Synthesis: Current methods lack efficiency in producing the (1R)-enantiomer at scale.
-
Biological Data: No in vitro or in vivo studies specifically on this isomer are published.
-
Thermodynamic Properties: Melting/boiling points and solubility data remain uncharacterized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume